Product packaging for Clindamycin phosphate (hydrochloride)(Cat. No.:)

Clindamycin phosphate (hydrochloride)

Cat. No.: B12400838
M. Wt: 541.4 g/mol
InChI Key: BXFXGYXLHQNDRT-SHSUDHJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Lincosamide Antibiotics and Clindamycin (B1669177) Derivatization

The story of clindamycin begins with the discovery of the lincosamide class of antibiotics. In 1962, scientists isolated the first compound of this class, lincomycin (B1675468), from the soil bacterium Streptomyces lincolnensis, found in a soil sample from Lincoln, Nebraska. nih.govwikipedia.orgatcc.org Lincomycin demonstrated activity against Gram-positive bacteria by inhibiting protein synthesis. nih.govresearchgate.net

However, researchers sought to improve upon the properties of lincomycin. Through semisynthetic modification, clindamycin was created. This was achieved by a specific chemical reaction: the 7(R)-hydroxyl group of lincomycin was replaced with a chlorine atom with an inversion of stereochemistry to the 7(S) configuration. wikipedia.orgpatsnap.com This seemingly minor structural change resulted in a compound with enhanced antibacterial activity and better absorption. nih.gov

To further enhance its utility, particularly for injectable and topical formulations where water solubility is crucial, clindamycin phosphate (B84403) was developed. researchgate.netchemicalbook.com This was accomplished by creating the 2-phosphate ester of clindamycin. chemicalbook.com This modification renders the molecule highly water-soluble, a significant advantage over the less soluble parent clindamycin base. researchgate.netpharmacylibrary.com

Table 1: Timeline of Lincosamide Development

Year Event Significance
1962 Isolation of Lincomycin Discovery of the first lincosamide antibiotic from Streptomyces lincolnensis. nih.govnih.gov
1964 Medical Use of Lincomycin Begins Lincomycin is released for clinical applications. wikipedia.org
1966 Synthesis of Clindamycin Chemical modification of lincomycin leads to a more potent derivative. tandfonline.com
1970 FDA Approval of Clindamycin Clindamycin is approved for clinical use in the United States. nih.govnih.gov

Academic Significance and Research Focus on Clindamycin Phosphate (Hydrochloride)

Clindamycin phosphate holds considerable interest within the academic and research communities for several reasons beyond its direct clinical use. Its properties make it a valuable tool for a variety of scientific investigations.

Pharmaceutical Formulation Studies : Due to its high water solubility, clindamycin phosphate is often used as a model drug in the development and testing of new drug delivery systems, particularly for topical applications like gels, foams, and nanoparticles. pharmacylibrary.comjetir.org Researchers investigate how different formulations affect its stability, release kinetics, and skin penetration. researchgate.netjetir.org

Physicochemical Characterization : The compound is a subject of studies focused on its fundamental physicochemical properties. Research has explored the surface-free energy, morphology, and thermal behavior of different crystalline samples of clindamycin phosphate to understand how variations from different suppliers can impact the physical stability of solutions, such as preventing recrystallization during storage. nih.govbjbms.orgresearchgate.net

Mechanism of Action and Resistance : As a precursor to clindamycin, it is integral to studies on the lincosamide mechanism of action. Clindamycin works by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. nih.govwikipedia.orgtandfonline.com Research focuses on this interaction to understand the precise binding sites and the mechanisms by which bacteria develop resistance, such as through ribosomal methylation. wikipedia.orglecturio.com

Prodrug Conversion Studies : The conversion of clindamycin phosphate to active clindamycin by phosphatase enzymes is a key area of research. researchgate.netnih.gov These studies are important for understanding the pharmacokinetics of the drug and ensuring efficient bioactivation at the target site. researchgate.net

Table 2: Key Research Areas for Clindamycin Phosphate

Research Area Focus of Investigation Scientific Importance
Formulation Science Development of novel topical carriers (foams, nanoparticles). jetir.orgresearchgate.net Improving drug delivery, stability, and patient acceptability.
Physicochemical Analysis Characterizing thermal properties, surface energy, and morphology. nih.govresearchgate.net Ensuring consistency and stability of the raw pharmaceutical ingredient.
Antibiotic Resistance Studying how bacteria like Staphylococcus aureus develop resistance to lincosamides. wikipedia.org Informing strategies to combat and overcome antibiotic resistance.
Pharmacokinetics Investigating the enzymatic hydrolysis of the phosphate ester to active clindamycin. researchgate.netnih.gov Understanding the rate and extent of drug activation in the body.

Overview of the Prodrug Concept in Pharmaceutical Chemistry

A prodrug is a pharmacologically inactive or less active compound that is chemically modified and requires biotransformation (metabolism) within the body to be converted into the active parent drug. wikipedia.orgijpcbs.comnih.gov This strategy is a cornerstone of pharmaceutical chemistry, employed to overcome undesirable properties of a drug molecule. ijpcbs.com

The primary objectives of designing a prodrug include:

Improving Solubility : To enhance the water solubility of a drug for parenteral (injectable) formulations, as seen with clindamycin phosphate. chemicalbook.comnih.gov

Enhancing Permeability and Absorption : To increase the lipophilicity of a drug to improve its ability to cross biological membranes, such as the intestinal wall or the skin. hrpatelpharmacy.co.in

Improving Chemical Stability : To protect a drug from degradation, for example, in the acidic environment of the stomach. ijpcbs.com

Site-Specific Delivery : To design a molecule that is activated by enzymes present at a specific target tissue, thereby concentrating the drug's effect and reducing systemic exposure. hrpatelpharmacy.co.injiwaji.edu

Prodrugs can be broadly classified based on their activation site. wikipedia.orgnih.gov

Table 3: General Classification of Prodrugs

Type Site of Bioactivation Description Example
Type I Intracellular (inside the cell) The prodrug is converted to its active form within the target cells. This often involves enzymes located in specific tissues like the liver. wikipedia.orgnih.gov 5-Fluorouracil
Type II Extracellular (outside the cell) The prodrug is activated in environments like the gastrointestinal fluids, systemic circulation, or other extracellular spaces, often by common enzymes like esterases or phosphatases. wikipedia.orgnih.gov Clindamycin Phosphate

Clindamycin phosphate is a classic example of a carrier-linked prodrug , where the parent drug (clindamycin) is attached to a carrier moiety (the phosphate group). pharmacy180.com This linkage is designed to be cleaved by enzymes in the body, releasing the active drug. researchgate.netpharmacy180.com This approach successfully transforms clindamycin into a highly water-soluble compound suitable for formulations where this property is paramount. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35Cl2N2O8PS B12400838 Clindamycin phosphate (hydrochloride)

Properties

Molecular Formula

C18H35Cl2N2O8PS

Molecular Weight

541.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate;hydrochloride

InChI

InChI=1S/C18H34ClN2O8PS.ClH/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H/t9-,10+,11-,12+,13+,14-,15+,16+,18+;/m0./s1

InChI Key

BXFXGYXLHQNDRT-SHSUDHJHSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl.Cl

Origin of Product

United States

Chemical Synthesis Pathways of Clindamycin Phosphate Hydrochloride

Derivatization from Lincomycin (B1675468) and Related Precursors

The traditional and most common route to clindamycin (B1669177) begins with lincomycin, an antibiotic naturally produced by the actinomycete Streptomyces lincolnensis. wikipedia.org The transformation to clindamycin phosphate (B84403) is a multi-step process involving key chemical reactions.

Specific Chlorination and Phosphorylation Methodologies

Chlorination: The initial and critical step in the synthesis of clindamycin is the replacement of the 7-(R)-hydroxyl group of lincomycin with a chlorine atom to yield a 7-(S)-chloro-7-deoxylincomycin, or clindamycin. nih.gov This stereospecific reaction proceeds with an inversion of chirality at the C7 position. A common method involves reacting lincomycin hydrochloride with a chlorinating agent like thionyl chloride in a suitable solvent such as pyridine (B92270). nih.gov Alternative reagents reported for this chlorination include triphenylphosphine (B44618) dichloride or a combination of triphenylphosphine and carbon tetrachloride. nih.gov Another approach utilizes phosphorus oxychloride in the presence of dimethylformamide (DMF) to form a chlorination reagent. google.com

Phosphorylation: Following the formation of clindamycin, the next key transformation is the selective phosphorylation of the 2-hydroxyl group to produce clindamycin phosphate. A widely used phosphorylating agent is phosphorus oxychloride (POCl₃). google.comwikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which also acts as a catalyst and an acid scavenger. google.comgoogle.com The reaction with POCl₃ can lead to the formation of by-products and may result in lower yields, estimated around 30% in some older procedures. google.com

Innovations in this step include the use of 1,2,4-triazole (B32235) as an acid-binding agent during the phosphorylation with phosphorus oxychloride. google.com Another described method involves reacting a protected form of clindamycin with bis-(2,2,2-trichloroethyl)phosphochloridate, which forms a crystalline triester phosphate intermediate that can be purified before subsequent steps. google.com

Multi-step Synthetic Approaches and Reaction Conditions

Chlorination of Lincomycin: Lincomycin hydrochloride is reacted with a chlorinating agent. For instance, using phosphorus oxychloride and DMF in dichloromethane, followed by hydrolysis with an alkali solution. google.com

Formation of Clindamycin Free Base: The chlorinated product is typically subjected to alkaline hydrolysis, for example, with sodium hydroxide, to obtain the clindamycin free base. patsnap.comgoogle.com

Protection of Hydroxyl Groups (Ketalization): To ensure selective phosphorylation at the 2-hydroxyl position, the 3- and 4-hydroxyl groups are often protected. This is commonly achieved by reacting the clindamycin free base with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid to form an isopropylidene (acetonide) protected intermediate. google.comgoogle.comchemicalbook.com This step can be integrated into a "one-kettle" process where the clindamycin free base is directly subjected to ketonization. google.com

Phosphorylation: The protected clindamycin is then reacted with a phosphorylating agent, such as phosphorus oxychloride, in a solvent like acetone or dichloromethane, often in the presence of a base like pyridine or triethylamine. google.comgoogle.com

Hydrolysis and Deprotection: The resulting phosphate ester intermediate is then deprotected. This is typically accomplished by acid hydrolysis, for example, using a mixture of acetic acid and aqueous sulfuric acid or hydrochloric acid in an ethanol-water mixture, to remove the isopropylidene protecting group and yield the final clindamycin phosphate product. google.comgoogle.comchemicalbook.com

Purification: The final product is often purified through techniques such as crystallization or chromatography on macroporous resin. google.com

The reaction conditions for each step are critical for maximizing yield and purity. For example, phosphorylation is often carried out at low temperatures, such as -5 to 5°C. google.com The subsequent hydrolysis and deprotection step may be performed at elevated temperatures, for instance, 40-50°C. google.comchemicalbook.com

Novel Synthetic Routes and Process Chemistry Innovations

Research into the synthesis of clindamycin phosphate has focused on improving efficiency, reducing the number of steps, increasing yields, and enhancing the environmental profile of the process.

Application of Protecting Group Strategies in Synthesis

Protecting group chemistry is essential in the synthesis of clindamycin phosphate to achieve regioselectivity during the phosphorylation step.

Isopropylidene Group: The most frequently employed protecting group strategy involves the formation of an isopropylidene ketal to protect the vicinal diols at the 3- and 4-positions of the clindamycin molecule. google.com This is achieved by reacting clindamycin with acetone or 2,2-dimethoxypropane. google.comchemicalbook.com The resulting protected clindamycin can then be selectively phosphorylated at the free 2-hydroxyl group. The isopropylidene group is stable under the basic conditions of the phosphorylation reaction but is readily removed under acidic conditions during the final hydrolysis step. google.comchemicalbook.com

Triester Phosphate Intermediates: An alternative strategy involves the use of a phosphorylating agent that introduces protecting groups on the phosphate moiety itself. For example, reacting protected clindamycin with bis-(2,2,2-trichloroethyl) phosphochloridate yields a stable, crystalline clindamycin-2-phosphotriester intermediate. justia.comgoogle.com The trichloroethyl groups can then be removed reductively, for instance, using zinc in acetic acid and pyridine, to yield the dihydrogen phosphate. googleapis.comgoogle.com This method offers the advantage of a crystalline intermediate that can be purified, leading to a final product of high purity. google.com

Evaluation of Reaction Yields and Chemical Purity Profiles

The efficiency of the synthesis of clindamycin phosphate is a key metric, with various reported methods showing a range of yields and purity levels.

Synthetic ApproachReported Molar Yield (%)Reported Purity (%)Reference
Synthesis via clindamycin isopropylidene base, phosphorylation with POCl₃ and 1,2,4-triazole, followed by mixed acid hydrolysis.96.0198.7 scribd.com
Synthesis via clindamycin isopropylidene base, phosphorylation with POCl₃ and 1,2,4-triazole, with variations in reaction conditions.79.02 - 82.375.9 - 82.2 scribd.com
Synthesis from clindamycin hydrochloride alcoholate via propylidene clindamycin phosphorylate, with hydrolysis catalyzed by concentrated hydrochloric acid.81.1Not Specified google.com
Traditional multi-step process involving ketalization, esterification, hydrolysis, and macroporous resin adsorption.75.9Not Specified google.com
One-kettle synthesis of clindamycin free alkali, followed by ketonization, phosphorylation, and post-treatment.> 80 (weight yield)Not Specified google.com
Synthesis of clindamycin hydrochloride from lincomycin hydrochloride in a three-step process (chlorination, hydrolysis, salt formation).101.25 - 101.88 (weight yield)Impurity ≤ 0.2% patsnap.com

Innovations in the synthetic process have aimed to improve these figures. For example, a "one-pot" synthesis has been developed to streamline the conversion of clindamycin free base to the protected propylidene free base, which reduces material loss and solvent discharge. google.com Similarly, process improvements in the synthesis of the precursor, clindamycin hydrochloride, have reported high weight yields and a significant reduction in impurities like epiclindamycin. patsnap.com A patented method involving the use of 1,2,4-triazole during phosphorylation reports molar yields as high as 96.01% with a purity of 98.7%, eliminating the need for subsequent refinement. google.comscribd.com

Solid State Chemistry and Polymorphism of Clindamycin Phosphate Hydrochloride

Structural Analysis and Intermolecular Interactions

The macroscopic properties of the different crystalline forms of clindamycin (B1669177) phosphate (B84403) are a direct consequence of the underlying molecular arrangement and the non-covalent interactions that hold the crystal lattice together.

Hydrogen bonding plays a pivotal role in the crystal engineering of clindamycin phosphate's solid forms. The nature and extent of these hydrogen bonds significantly influence the stability and physical properties of the solvates and polymorphs.

In the DMSO solvate , the DMSO molecules are primarily involved in acceptor-type interactions with the clindamycin phosphate molecules, leading to the formation of a distinctive 3D channel-like structure, referred to as a "DMSO channel". hep.com.cn

Conversely, the methanol (B129727)/water solvate (solvate V) exhibits a more intricate hydrogen-bonding network. Here, hydrogen bonds exist not only between the host (clindamycin phosphate) and solvent molecules but also between the host molecules themselves, creating a robust 3D network. hep.com.cn The host molecules form cyclic hydrogen-bonded structures, specifically R³³(14) and R²²(11) motifs, with the solvent molecules. hep.com.cn These pronounced differences in hydrogen bonding are directly responsible for the varying stabilities of the two solvates. hep.com.cn

The crystal packing in the different polymorphs also varies, leading to their distinct physical properties. The transformation between polymorphs can involve significant rearrangements of these packing motifs.

Phase Transformations and Interconversion Studies

The different crystalline forms of clindamycin phosphate can transform into one another under specific environmental conditions, such as changes in temperature and humidity. Understanding these phase transformations is critical for ensuring the stability of the drug product.

Thermal Transformations:

The DMSO solvate undergoes desolvation at a temperature below the boiling point of DMSO. hep.com.cn

Solvate V (methanol/water solvate) exhibits a different thermal behavior. When heated to 79°C, which is above the boiling point of methanol, it undergoes a one-step desolvation process and converts into a polymorphic phase known as polymorph VI . hep.com.cn

Studies on other polymorphs have shown that Form I is stable at ambient conditions, while Form II becomes the stable form above 127°C, indicating an enantiotropic relationship between these two polymorphs. researchgate.net

Moisture-Induced Transformations:

The stability of the crystalline forms in the presence of moisture is a key consideration. The DMSO solvate is sensitive to humidity. At a relative humidity (RH) above 43% at 25°C, it transforms into the hydrate (B1144303) (Form III) . hep.com.cn This transformation is driven by the displacement of DMSO molecules by water molecules in the crystal lattice.

In contrast, solvate V demonstrates greater stability against humidity and does not undergo any phase transformation across a wide range of humidity conditions studied. hep.com.cn This enhanced stability is attributed to its more robust hydrogen bonding network. hep.com.cn

These transformation studies, often monitored by techniques like PXRD, differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS), are essential for determining the stable storage conditions for clindamycin phosphate and preventing undesired phase transitions that could impact its quality and efficacy. hep.com.cn

Thermal-Induced Transitions (e.g., Desolvation, Polymorphic Transformations)

Thermal analysis reveals that different solid-state forms of clindamycin phosphate exhibit distinct behaviors upon heating, leading to desolvation and polymorphic transformations. hep.com.cnresearchgate.net These transitions are often dependent on the nature of the solvent molecules incorporated into the crystal lattice and the heating conditions. hep.com.cn

For instance, a dimethyl sulfoxide (B87167) (DMSO) solvate of clindamycin phosphate undergoes desolvation at approximately 188.06 °C, a temperature below the boiling point of DMSO. hep.com.cn In contrast, a methanol/water solvate (solvate V) begins to lose its solvent molecules around 79.85 °C, which is above the boiling point of methanol. hep.com.cn This desolvation of solvate V is a one-step process that results in the formation of a new polymorphic form, designated as polymorph VI. hep.com.cnhep.com.cn

Another study identified a polymorphic transition of a specific form, polymorph IV, to another form, polymorph II, at temperatures above 165 °C. researchgate.net The thermal behavior of clindamycin phosphate has also been characterized by endothermic peaks around 75 °C, corresponding to dehydration, and near 190 °C, which is associated with melting, followed by decomposition at temperatures exceeding 200 °C. researchgate.net

It has been noted that clindamycin phosphate injection is sensitive to moist heat sterilization due to its thermal instability, leading to an increase in impurities. researchgate.net

Table 1: Thermal Transitions of Clindamycin Phosphate Solid-State Forms

Solid-State Form Transition Temperature (°C) Transition Type Resulting Form
DMSO Solvate ~188.06 Desolvation -
Solvate V (Methanol/Water) ~79.85 Desolvation Polymorph VI
Polymorph IV >165 Polymorphic Transformation Polymorph II
General ~75 Dehydration -
General ~190 Melting -

Solution-Mediated Transformations and Slurry Conversions

The interconversion between different solid-state forms of clindamycin phosphate can also be induced in solution. Slurry conversion experiments are a common method to investigate the relative stability of polymorphs and solvates under specific solvent and temperature conditions. researchgate.net

Studies have shown that several polymorphic and solvated forms of clindamycin phosphate, including polymorphs II, IV, and VI, as well as solvates I (ethanol/water) and V (methanol/water), can transform into a hydrate form known as Form III when suspended in pure water at 25 °C. researchgate.netaiche.org This indicates that Form III is the more stable form under these aqueous conditions. aiche.org

Furthermore, these transformations can be reversible. For example, Form III can convert back to solvate I in an ethanol-water mixture and to solvate V in a methanol-water mixture. aiche.org The stability of different samples can vary, with some showing a tendency to recrystallize in aqueous solutions during storage, a behavior potentially linked to their surface free energy properties. nih.gov

A dimethyl sulfoxide (DMSO) solvate was observed to transform into a hydrate form at a relative humidity above 43% at 25°C, while a methanol/water solvate (solvate V) remained stable under the same humidity conditions. hep.com.cn

Material Science Characterization Techniques

A variety of analytical techniques are employed to characterize the solid-state properties of clindamycin phosphate, providing insights into its thermal behavior, surface characteristics, and morphology.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental tools for studying the thermal properties of clindamycin phosphate. hep.com.cnnih.gov DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures changes in mass upon heating. hep.com.cn

DSC thermograms of clindamycin phosphate typically show endothermic peaks corresponding to desolvation, melting, and polymorphic transitions. researchgate.net For example, a study on different clindamycin phosphate samples (S1, S2, and S3) revealed distinct melting points ("onset" temperatures) of 189.373 °C, 200.348 °C, and 198.575 °C, respectively. nih.gov Another investigation showed endothermic peaks around 75°C (dehydration) and 190°C (melting). researchgate.net The disappearance of the drug's melting peak in a polymer matrix can indicate that the drug is in an amorphous state or molecularly dispersed. nih.gov

TGA is used to quantify the loss of solvents or water molecules during heating. For a DMSO solvate, TGA showed a weight loss of 12%, confirming a 1:1 molar ratio of DMSO to clindamycin phosphate. hep.com.cn For a methanol/water solvate (solvate V), a weight loss of 10.2% was observed, consistent with the loss of one methanol and two water molecules. hep.com.cn TGA experiments also show that moisture is removed upon heating, with one study noting a "water loss" of less than 1.4%. nih.gov

Table 2: DSC and TGA Data for Selected Clindamycin Phosphate Forms

Sample/Form Technique Observation Temperature (°C) Interpretation
S1 DSC Melting Onset 189.373 Melting Point
S2 DSC Melting Onset 200.348 Melting Point
S3 DSC Melting Onset 198.575 Melting Point
DMSO Solvate DSC Endothermic Peak ~188.06 Desolvation
DMSO Solvate TGA Weight Loss (12%) - Loss of DMSO
Solvate V DSC Endothermic Peak ~79.85 Desolvation
Solvate V TGA Weight Loss (10.2%) 79 - 105 Loss of Methanol and Water
General DSC Endothermic Peak ~75 Dehydration

Surface Morphology and Surface Free Energy Components

The surface properties of clindamycin phosphate particles, including their morphology and surface free energy, are important for understanding their behavior in formulations and their physical stability. nih.gov

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the powder particles. nih.govbjbms.org Studies have used SEM to observe the surface of clindamycin phosphate implants, noting a smooth and uniform color. nih.gov

Surface free energy and its components can be determined through contact angle measurements using various liquids. nih.govbjbms.org Research on three different samples of clindamycin phosphate (S1, S2, and S3) revealed differences in their surface free energy values. nih.gov All three samples were found to be monopolar and acted as electron acceptors (Lewis acids). nih.gov Notably, sample S3 exhibited stronger acidic behavior, which was suggested to be linked to its tendency to recrystallize in aqueous solution. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Clindamycin
Clindamycin phosphate
Clindamycin hydrochloride
Lincomycin (B1675468)
Dimethyl sulfoxide (DMSO)
Methanol
Ethanol
Water
Poly (L, D-lactic acid) (PLA)
Diiodomethane
Formamide
Glycerol

Molecular Mechanism of Action of Clindamycin Phosphate Hydrochloride

Prodrug Activation: Enzymatic Hydrolysis to Clindamycin (B1669177) Base

Clindamycin phosphate (B84403) is biologically inactive in its esterified form. nih.gov Its antimicrobial properties are realized only after the hydrolytic cleavage of the phosphate group, a reaction that yields the active clindamycin base. This bioactivation is a critical prerequisite for the drug's antibacterial effect.

The conversion of clindamycin phosphate to clindamycin is catalyzed by phosphatase enzymes present in the body. nih.gov These enzymes, specifically alkaline phosphatases, are ubiquitously distributed in various tissues, including the skin and the intestinal mucosa. nih.govresearchgate.net When clindamycin phosphate is applied topically, phosphatases within the skin readily hydrolyze the phosphate ester. nih.gov This enzymatic action is crucial for the drug's effectiveness in treating skin conditions. Studies have shown that the activation of clindamycin phosphate by skin homogenates occurs over a pH range of 4 to 8, with maximal activity observed at pH 4. nih.govresearchgate.net

The fundamental mechanism of phosphate ester cleavage by alkaline phosphatase involves a series of steps. A key feature of this process is the formation of a covalent intermediate. A serine residue within the active site of the enzyme acts as a nucleophile, attacking the phosphorus atom of the phosphate group. This results in the displacement of the clindamycin molecule and the formation of a phospho-enzyme intermediate. Subsequently, a water molecule, activated by a zinc ion in the enzyme's active site, hydrolyzes this intermediate, releasing inorganic phosphate and regenerating the active enzyme. ebi.ac.uk While the interaction of phosphate with alkaline phosphatase induces minimal conformational changes in the enzyme, it is a highly efficient catalytic process. nih.gov

The conversion of clindamycin phosphate to its active form, clindamycin base, is a rapid in vivo process. nih.govdroracle.ai Following topical application, both clindamycin phosphate and clindamycin base can permeate the skin. However, the conversion process significantly favors the presence of the active base. In one study, mass balance analysis after a 50 mg/cm² dose of a topical formulation revealed that the recovery of clindamycin phosphate was approximately 62.5%, while the recovery of clindamycin base was around 31%. fda.gov This indicates a substantial conversion of the prodrug to its active form on the skin surface or during its passage through the skin. fda.gov

The rate of this transformation is influenced by various factors, including the formulation and the physiological environment. For instance, the systemic absorption and, by extension, the availability of the active drug, can vary significantly between different topical preparations. nih.gov Intravenous administration of clindamycin phosphate leads to its rapid conversion to active clindamycin, with peak serum levels of the active drug achieved by the end of a short-term infusion. droracle.ai The kinetics of this enzymatic hydrolysis are crucial for achieving therapeutic concentrations of clindamycin at the site of infection.

Table 1: Investigational Data on Clindamycin Phosphate Conversion and Permeation

ParameterFindingSource
Recovery after Topical Application (50 mg/cm² dose)
Clindamycin Phosphate~62.5% fda.gov
Clindamycin Base~31% fda.gov
Permeation Across Skin (48h, 50 mg/cm² dose)
Cumulative Clindamycin Phosphate5.17 ± 2.1 µg/cm² fda.gov
Cumulative Clindamycin Base28.7 ± 0.21 µg/cm² fda.gov
Optimal pH for Skin Phosphatase Activity 4 nih.govresearchgate.net

Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis

The antibacterial action of clindamycin stems from its ability to inhibit protein synthesis in susceptible bacteria. This is achieved through specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Clindamycin specifically targets the large 50S subunit of the bacterial ribosome. nih.govnih.govquiz-maker.com By binding to this subunit, it effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. nih.gov The binding of clindamycin to the 50S subunit is a reversible process. nih.gov The interaction is characterized by a two-step kinetic model. Initially, clindamycin competitively interacts with the A-site of the translating ribosome to form an encounter complex. This is followed by a slower isomerization to a more tightly bound complex. nih.gov

The binding site for clindamycin on the 50S ribosomal subunit is located within the domain V of the 23S rRNA, which forms the catalytic core of the peptidyl transferase center (PTC). oup.comnih.gov Chemical footprinting and structural studies have identified several key nucleotides that directly interact with the clindamycin molecule. These include adenine (B156593) residues A2058 and A2059, located at the entrance of the ribosomal exit tunnel, and nucleotides within the PTC, such as A2451 and G2505. nih.govoup.comnih.govresearchgate.net The interaction with A2059 appears to be a distinguishing feature of clindamycin's binding compared to its parent compound, lincomycin (B1675468). oup.comnih.gov Mutations in these specific 23S rRNA nucleotides, particularly at positions 2058 and 2059, can confer resistance to clindamycin. nih.gov

Table 2: Key 23S rRNA Nucleotides in Clindamycin Binding

NucleotideLocation/RoleInteraction with ClindamycinSource
A2058 Entrance of ribosomal exit tunnelMain interaction site; mutations confer resistance. nih.govoup.comnih.govresearchgate.netnih.gov
A2059 Entrance of ribosomal exit tunnelProtected by clindamycin; distinguishes its binding from lincomycin. nih.govoup.comnih.govresearchgate.netnih.gov
A2451 Peptidyl Transferase Center (A-site)Protected from chemical modification by clindamycin. nih.govoup.comnih.govresearchgate.net
G2505 Peptidyl Transferase Center (P-site)Strongly protected in the tightly bound complex. nih.govoup.comnih.govresearchgate.net

The binding of clindamycin to the 23S rRNA within the peptidyl transferase center sterically hinders the proper positioning of the aminoacyl- and peptidyl-tRNA molecules at the A- and P-sites, respectively. researchgate.netmdpi.com This interference disrupts the formation of the peptide bond, a critical step in protein synthesis catalyzed by the PTC. nih.gov Although it was initially thought to be a simple competitive inhibitor, the mechanism is more complex. nih.gov Clindamycin's binding can still permit peptide bond formation, but at a significantly reduced rate. researchgate.net

Furthermore, clindamycin's interaction with the ribosome can induce translocation of the mRNA by one codon, even in the absence of elongation factors. nih.govbrainly.com This suggests that the binding of clindamycin to the A-site of the 50S subunit can trigger conformational changes that mimic a step in the natural translocation process, ultimately disrupting the coordinated movement of the ribosome along the mRNA. nih.gov This multifaceted interference with both peptide bond formation and translocation effectively shuts down bacterial protein synthesis. drugbank.compnas.org

Structural Basis of Ribosomal Binding (e.g., Analogies to tRNA Molecules)

The inhibitory effect of clindamycin on bacterial protein synthesis is rooted in its specific, high-affinity binding to the large (50S) ribosomal subunit. Extensive research, including X-ray crystallography and chemical footprinting, has elucidated the precise structural basis of this interaction, revealing that clindamycin anchors itself within a critical functional hub of the ribosome: the peptidyl transferase center (PTC). nih.govpnas.org This binding site is composed exclusively of 23S ribosomal RNA (rRNA) segments, with no direct involvement of ribosomal proteins. nih.gov

Clindamycin positions itself at the entrance of the peptide exit tunnel, a channel through which the nascent polypeptide chain emerges. pnas.orgpatsnap.com Its binding site overlaps with those of other antibiotic classes, such as macrolides and chloramphenicol, explaining their competitive interactions. drugbank.comnih.gov The galactose sugar moiety of clindamycin is a key feature in its binding, interacting with specific nucleotides like A2058, A2059, and A2503. researchgate.netresearchgate.net

Chemical footprinting studies on Escherichia coli ribosomes have identified several key nucleotides in the 23S rRNA that are protected by clindamycin, indicating direct interaction. These interactions underscore the drug's mechanism of physically obstructing the ribosome's function. oup.comnih.gov

Protected NucleotideMethod of DetectionImplicationReference
A2058 Dimethyl sulphate footprintingStrong protection indicates close contact; modification of this site confers resistance. oup.comnih.gov
A2451 Dimethyl sulphate footprintingStrong protection; located in the A-site of the PTC. oup.comnih.gov
G2505 Kethoxal modificationStrong protection; clindamycin hydrogen bonds to this residue. pnas.orgoup.comnih.gov
A2059 Dimethyl sulphate footprintingProtected by clindamycin but not its parent compound, lincomycin, highlighting a subtle difference in binding. oup.comnih.gov
G2061 Kethoxal modificationWeakly protected. oup.comnih.gov

A crucial aspect of clindamycin's mechanism is its action as a structural analog of tRNA molecules. drugbank.commdpi.com Its three-dimensional structure is thought to closely mimic the 3'-ends of an aminoacyl-tRNA (specifically L-Pro-Met-tRNA) and a deacylated-tRNA as they are positioned in the ribosome during peptide elongation. drugbank.comnih.gov By acting as a molecular mimic, clindamycin competitively interferes with the correct placement of the incoming aminoacyl-tRNA at the ribosomal A-site (acceptor site). mdpi.comrcsb.org The pyrrolidinyl propyl group of the clindamycin molecule, in particular, sterically clashes with the aminoacyl-tRNA, preventing its proper accommodation within the PTC. pnas.orgrcsb.org This steric hindrance directly blocks the crucial step of peptide bond formation, thereby halting protein synthesis. nih.govwileymicrositebuilder.com This interference can also stimulate the dissociation of peptidyl-tRNA from the ribosome. drugbank.comnih.gov

The binding of clindamycin is a dynamic, two-step process. It first interacts competitively with the A-site to form an initial encounter complex, which then slowly transitions to a more stable, tighter complex. researchgate.netnih.gov In this final state, the drug is positioned to effectively block the elongation of the peptide chain. nih.gov

Molecular and Biochemical Mechanisms of Antibiotic Resistance to Clindamycin

Ribosomal RNA Modification as a Primary Resistance Mechanism

The primary target of clindamycin (B1669177) is the 50S ribosomal subunit, where it binds to the 23S ribosomal RNA (rRNA) to inhibit protein synthesis. nih.govasm.org Alterations in this binding site are a major cause of resistance.

Methylation of 23S rRNA (e.g., erm genes)

The most prevalent mechanism of acquired resistance to clindamycin involves the methylation of its ribosomal target. nih.gov This process is mediated by enzymes called erythromycin (B1671065) ribosome methylases (Erm), which are encoded by a family of genes known as erm (erythromycin ribosome methylation). nih.govoup.commbl.or.krnih.gov The ermA, ermB, and ermC genes are commonly found in staphylococci and other bacteria. mbl.or.krnih.govresearchgate.net

These methylases add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.govnih.gov This modification alters the conformation of the ribosomal binding pocket, reducing the affinity of clindamycin and other structurally unrelated antibiotics like macrolides and streptogramin B. nih.govmbl.or.kraku.edu This results in a cross-resistance phenotype known as MLSB (macrolide-lincosamide-streptogramin B). nih.govoup.comnih.gov

The expression of erm genes can be either constitutive, where the resistance is always expressed, or inducible, where exposure to an inducing agent like erythromycin is required to trigger the synthesis of the methylase enzyme. oup.comnih.govaku.edu In cases of inducible resistance, a bacterium may appear susceptible to clindamycin in initial laboratory tests, but resistance can emerge during therapy, potentially leading to treatment failure. nih.govaku.edu The D-zone test is a common laboratory method used to phenotypically detect this inducible resistance. oup.commbl.or.kr

Site-Specific Mutations in the 23S rRNA Binding Pocket

In addition to enzymatic modification, resistance to clindamycin can also arise from spontaneous point mutations in the gene encoding 23S rRNA (rrl). nih.govnih.gov These mutations occur at or near the antibiotic's binding site, directly interfering with drug-ribosome interaction. nih.govasm.org

Several key nucleotide positions within the peptidyl transferase region of 23S rRNA have been identified as hotspots for resistance-conferring mutations. nih.gov The most frequently reported mutations involve adenine 2058 (A2058) and adenine 2059 (A2059) (E. coli numbering). nih.govasm.org

A2058G: An adenine-to-guanine transition at position 2058 (A2058G) is a common mutation that confers high-level resistance to both macrolides and clindamycin. nih.govasm.orgnih.govoup.com Molecular dynamics simulations suggest that the G2058 mutation allows for more stable hydrogen bonding with clindamycin, altering its binding mode and preventing it from blocking the ribosomal exit tunnel. nih.gov

A2059G: A similar transition at the adjacent position (A2059G) also confers resistance to clindamycin and macrolides. asm.org

Other Mutations: In Helicobacter pylori, mutations such as A2142G and A2143G (corresponding to A2058/A2059 in E. coli) have been linked to different levels of resistance to macrolides and clindamycin. nih.gov Other mutations, like those at positions G2057 and C2611, have also been associated with resistance, sometimes conferring coresistance to other antibiotic classes. asm.org

The presence of multiple copies of the rRNA operon in some bacteria, like Propionibacterium acnes, can influence the phenotypic expression of these mutations.

Efflux Pump Systems Conferring Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. This is another significant mechanism of resistance to clindamycin.

ATP-Binding Cassette (ABC) Transporters and Specific Genes (e.g., lsa)

A key family of efflux pumps involved in clindamycin resistance is the ATP-Binding Cassette (ABC) transporter superfamily. mbl.or.krnih.govnih.gov These pumps utilize the energy from ATP hydrolysis to expel substrates. nih.gov The lsa (lincosamide and streptogramin A resistance) gene encodes an ABC protein that confers resistance to clindamycin. nih.govoup.com

The Lsa protein, first identified in Enterococcus faecalis, is considered a factor for the intrinsic resistance of this species to clindamycin and quinupristin-dalfopristin. nih.govnih.gov While the precise mechanism is still under investigation, the Lsa protein contains the characteristic Walker A and B ATP-binding motifs, suggesting its function as an energy-dependent pump. nih.govoup.com Variants of the lsa gene, such as lsa(B) and lsa(C), have been identified in other bacteria, including staphylococci and streptococci, where they are often carried on mobile genetic elements, facilitating their spread. oup.com Another ABCF protein, CplR, has been shown to contribute to intrinsic resistance to lincosamides in Clostridioides species. nih.gov

Enzymatic Inactivation of Clindamycin

The third major mechanism of resistance involves the direct chemical modification and inactivation of the clindamycin molecule by bacterial enzymes.

Nucleotidyltransferases and Specific Genes (e.g., linB)

Lincosamide nucleotidyltransferases are enzymes that inactivate clindamycin by catalyzing the transfer of a nucleotide monophosphate (typically from ATP) to the antibiotic. nih.govoup.comnih.gov This modification renders the drug unable to bind to the ribosome.

The linB gene, first characterized in a clinical isolate of Enterococcus faecium, encodes a lincosamide O-nucleotidyltransferase. nih.govnih.gov This enzyme specifically catalyzes the 3-(5′-adenylation) of clindamycin, where an adenosine (B11128) monophosphate molecule is attached to the hydroxyl group at position 3 of the drug. nih.govasm.org The presence of the linB gene, which has been found in other clinical isolates, indicates its role in the spread of clindamycin resistance. nih.govnih.gov Other related genes, such as linA (now lnuA) in staphylococci and lnu(D) in streptococci, encode similar enzymes that inactivate lincosamides through nucleotidylation, although the specific resistance phenotypes they confer can vary between bacterial hosts. nih.govasm.org

In Vitro Studies on Resistance Induction and Characterization

In vitro studies are crucial for identifying inducible clindamycin resistance and understanding its prevalence and genetic basis. The most common laboratory method for detecting the iMLSB phenotype is the disk approximation test, widely known as the "D-test". nih.govresearchgate.net This test involves placing an erythromycin disk in proximity (typically 15-26 mm, edge to edge) to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. nih.govasm.org If the isolate harbors an inducible erm gene, the erythromycin will diffuse into the agar and induce methylase production in the surrounding bacteria. This results in a flattening or "D"-shape of the clindamycin inhibition zone adjacent to the erythromycin disk, indicating inducible resistance. nih.govasm.org

Several studies have used the D-test and molecular methods like PCR to characterize clindamycin resistance in clinical isolates. These studies reveal different phenotypes and their corresponding genotypes.

A study on 128 isolates of Staphylococcus aureus identified two distinct induction phenotypes by disk diffusion: asm.orgasm.org

D phenotype: A clear, D-shaped zone of inhibition around the clindamycin disk. This was observed in 21 isolates, all of which harbored the ermA gene. asm.org

D+ phenotype: A D-shaped zone that contained inner colonies growing up to the clindamycin disk. This was seen in 17 isolates, 16 of which contained ermC. asm.org

The table below summarizes the phenotypes and associated genotypes observed in the S. aureus isolates from this study. asm.org

PhenotypeDescriptionNumber of IsolatesAssociated Genotype(s)
D Clear D-shaped zone of inhibition21ermA
D+ D-shaped zone with inner colonies17ermC (16), ermA + ermC (1)
Negative (Neg) Susceptible to clindamycin, resistant to erythromycin, no zone blunting10msrA
Resistant (R) Solid growth around both disks (constitutive resistance)16erm gene(s)
Hazy D zone (HD) Double zone of inhibition (constitutive resistance)33erm gene(s)
Susceptible (S) Susceptible to both clindamycin and erythromycin31N/A

Another study investigating 110 clindamycin-resistant isolates of Streptococcus agalactiae in China found that the ermB gene was the most prominent resistance determinant, present in 81.8% of strains. researchgate.netnih.gov All isolates also carried the mreA gene, which is associated with macrolide efflux. researchgate.netnih.gov This highlights that multiple resistance mechanisms can coexist within a single isolate. The study also documented high rates of co-resistance to other antibiotics, including erythromycin (100%), levofloxacin (B1675101) (62.7%), and tetracycline. nih.govnih.gov

The following table presents findings on the prevalence of different resistance phenotypes in MRSA and MSSA from the Iranian study. nih.gov

PhenotypeDescriptionPrevalence in MRSA (%)Prevalence in MSSA (%)
D Inducible resistance29.02.4
D+ Inducible resistance00.8
R Constitutive resistance12.90
S Susceptible6.548.4

These in vitro findings underscore the importance of performing induction tests in clinical microbiology laboratories. Relying solely on standard susceptibility testing for clindamycin can fail to detect inducible resistance, potentially leading to inappropriate antibiotic selection and therapeutic failure. nih.govresearchgate.net

Analytical Methodologies for Clindamycin Phosphate Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Clindamycin (B1669177) Phosphate (B84403), offering high resolution and sensitivity for both quantification and impurity detection.

The development of High-Performance Liquid Chromatography (HPLC) methods for Clindamycin Phosphate is a meticulous process aimed at creating a robust and reliable analytical procedure. These methods are rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Validation encompasses several key parameters, including specificity, linearity, accuracy, precision, and robustness. usp.orgnih.gov

Specificity ensures that the analytical signal corresponds solely to Clindamycin Phosphate, without interference from excipients, impurities, or degradation products. usp.org Linearity is established by demonstrating a direct proportionality between the concentration of the analyte and the instrumental response over a specified range. mdpi.com For instance, various studies have established linearity for Clindamycin Phosphate over concentration ranges such as 5-15 µg/mL and 10.0-30.0 µg/ml.

Accuracy is determined by measuring the closeness of the test results to the true value, often assessed through recovery studies. ijptjournal.com Precision, which includes repeatability and intermediate precision, measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Robustness is evaluated by deliberately varying method parameters—such as mobile phase composition, pH, flow rate, and column temperature—to confirm the method's reliability during normal use. mdpi.comijptjournal.com

The development process often involves screening different columns, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. nih.gov Once developed, these validated HPLC methods are deemed specific, linear, accurate, precise, and robust, making them suitable for routine quality control analysis of Clindamycin Phosphate in pharmaceutical formulations. usp.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for determining the purity and content of Clindamycin Phosphate in pharmaceutical products. This is due to its efficiency in separating moderately polar to nonpolar compounds. The stationary phases are typically nonpolar (e.g., C8 or C18), while the mobile phase is a polar solvent mixture, such as phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijptjournal.comresearchgate.net

Numerous RP-HPLC methods have been developed for the simultaneous estimation of Clindamycin Phosphate alongside other active ingredients in combination drug products. nih.gov The selection of the column and mobile phase composition is critical for achieving adequate resolution between the analytes and any potential impurities. For example, a gradient reversed-phase HPLC method was developed to analyze the assay in Clindamycin Phosphate Injection using an Eclipse XDB C8 column. usp.org Another method for a gel formulation used a Hypersil BDS C18 column with an isocratic mobile phase of phosphate buffer (pH 3.5) and methanol.

Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm, as Clindamycin Phosphate lacks a strong chromophore. researchgate.net The performance of the method is confirmed through system suitability tests, which include parameters like retention time, tailing factor, and theoretical plates, ensuring the chromatographic system is operating correctly. mdpi.com

Table 1: Examples of Validated RP-HPLC Methods for Clindamycin Phosphate This table is interactive. Users can sort and filter the data.

Co-analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection (nm) Retention Time (min) Linearity Range (µg/mL) Reference
Nicotinamide Hypersil BDS C18 (250x4.6mm, 5µm) Phosphate buffer (pH 3.5):Methanol (60:40 v/v) 1.0 210 5.73 5-15
Benzoyl Peroxide BDS Phenomanax Luna C18 (150x4.6mm, 5µ) 20mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0):Methanol (45:55 v/v) 1.2 210 4.49 10-30
Adapalene, Phenoxyethanol, Methylparaben XBridge C18 (50x4.6mm, 3.5µm) Gradient of pH 2.5 ammonium hydrogen phosphate buffer, acetonitrile, and tetrahydrofuran - 210 - 20-1500 nih.gov
Tretinoin, Methylparaben, Imidazolidinyl urea C-18 (250x4.6mm, 5µm) Gradient of 1 mL/L ortho-phosphoric acid in water and methanol 1.0 200 - 144-336 mdpi.com
Clotrimazole Zodiac C8 (250x4.6mm, 5µm) Phosphate buffer:Acetonitrile:Methanol (40:30:30 v/v) 1.5 210 2.39 59.4-178.2 ijptjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the structural characterization of impurities and degradation products of Clindamycin Phosphate. nih.govsigmaaldrich.com Its high sensitivity and specificity allow for the identification of trace-level impurities in the drug substance and finished products. researchgate.net This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. theaspd.com

LC-MS/MS methods are developed to separate Clindamycin Phosphate from its related substances, which can include process impurities and degradation products. nih.gov Detection is often performed using an electrospray ionization (ESI) source in the positive ion mode, coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (Q-TOF). nih.govsigmaaldrich.com

A key advantage of this technique is its ability to elucidate the fragmentation pathways of the parent drug and its impurities. nih.govresearchgate.net By analyzing the MS/MS spectra of the quasi-molecular ions, characteristic fragment ions and neutral losses can be identified. researchgate.net These fragmentation patterns are specific to the lincosamide antibiotic structure and serve as a fingerprint for identifying related impurities, often without the need for reference standards. nih.govresearchgate.net Studies have successfully identified impurities such as lincomycin (B1675468), clindamycin B, and their respective phosphate esters in Clindamycin Phosphate injections using this approach. nih.govsigmaaldrich.com

Spectrophotometric and Chemometric Approaches

While chromatography is dominant, spectrophotometric methods, particularly when enhanced with chemometrics, offer alternative or complementary approaches for the analysis of Clindamycin Phosphate.

Direct quantitative determination of Clindamycin Phosphate using UV-Visible spectrophotometry is inherently challenging. analchemres.orgelsevierpure.com The primary limitation is the molecule's lack of a significant intrinsic chromophore, which is a part of the molecule that absorbs light in the UV-Vis region. analchemres.org The UV spectrum of Clindamycin Phosphate shows absorption bands only in the lower UV region, typically between 190-230 nm. analchemres.orgijpbs.com

This characteristic poses a significant problem for analysis, especially in finished dosage forms like gels or creams. Excipients commonly used in these formulations often absorb light in the same wavelength region, leading to spectral interference and inaccurate quantification. analchemres.org Although some simple UV methods have been developed using water or buffer as a solvent with detection around 210 nm, their application is limited, particularly when interfering substances are present. ijpbs.com Derivative spectrophotometry has also been explored to resolve overlapping spectra in combination products, but the fundamental challenge of the weak chromophore remains. nih.gov

To overcome the limitations of direct UV spectrophotometry, chemometric techniques like Partial Least Squares Regression (PLSR) have been successfully applied. analchemres.orgelsevierpure.com PLSR is a multivariate statistical method that can model the relationship between two matrices of data, in this case, the UV spectral data (X-matrix) and the concentration of Clindamycin Phosphate determined by a reference method like HPLC (Y-matrix). nih.govnih.gov

This approach allows for the quantification of Clindamycin Phosphate even in the presence of interfering excipients without prior separation. analchemres.org In a typical application, UV spectral data across a wide range, such as 190-400 nm, are collected for a set of calibration samples. analchemres.orgelsevierpure.com The PLSR algorithm then builds a predictive model by identifying the latent variables (factors) that capture the most significant covariance between the spectra and the concentrations. nih.gov

The validity and predictive ability of the PLSR model are rigorously assessed using parameters like the coefficient of determination (R²), Root Mean Square Error of Calibration (RMSEC), Root Mean Square Error of Cross-Validation (RMSECV), and Root Mean Square Error of Prediction (RMSEP) for an independent set of validation samples. analchemres.orgelsevierpure.com Studies have demonstrated that a PLSR model can be successfully developed for the quantitative determination of Clindamycin Phosphate in gel preparations, proving it to be a viable alternative to the more complex and time-consuming HPLC methods. analchemres.orgelsevierpure.comanalchemres.org

Table 2: Performance of a PLSR Model for Clindamycin Phosphate Analysis in Gel This table is interactive. Users can sort and filter the data.

Parameter Description Value Reference
Spectral Region The range of wavelengths used to build the model. 190-400 nm analchemres.orgelsevierpure.com
Latent Factors The number of underlying variables used in the final model. 2 analchemres.orgelsevierpure.com
R² (Model) Coefficient of determination, indicating the goodness of fit. 0.9972 analchemres.orgelsevierpure.com
RMSEC Root Mean Square Error of Calibration. 0.0044 analchemres.orgelsevierpure.com
RMSECV Root Mean Square Error of Cross-Validation. 0.0048 analchemres.orgelsevierpure.com
RMSEP Root Mean Square Error of Prediction for validation samples. 0.0072 analchemres.orgelsevierpure.com

Advanced Techniques for Structural Elucidation and Characterization of Degradation Products

The comprehensive analysis of clindamycin phosphate and its potential degradation products necessitates the use of sophisticated analytical techniques capable of providing detailed structural information. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a particularly powerful tool for this purpose.

A study employing high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has been instrumental in the rapid identification of clindamycin phosphate and its degradation products or related impurities in injection formulations. nih.gov This method, utilizing a quadrupole time-of-flight mass spectrometer (Q-TOFMS) with an ESI source in positive mode, allows for the simultaneous identification of multiple related substances. nih.gov

The fragmentation pathways of clindamycin phosphate and its related substances have been proposed based on their MS/MS spectra, providing a specific and valuable framework for the identification of lincosamide antibiotics and their impurities without sole reliance on reference standards. nih.govsigmaaldrich.com Through this methodology, several related substances and potential degradation products have been successfully identified.

Identified Related Substances and Degradation Products:

Compound NameMethod of Identification
LincomycinHPLC/ESI-MS/MS
7-Epilincomycin-2-phosphateHPLC/ESI-MS/MS
Lincomycin-2-phosphateHPLC/ESI-MS/MS
Clindamycin BHPLC/ESI-MS/MS
Clindamycin B-2-phosphateHPLC/ESI-MS/MS
ClindamycinHPLC/ESI-MS/MS

The ability to elucidate the structures of these minor components is critical for ensuring the quality, safety, and efficacy of clindamycin phosphate formulations. The detailed mass spectral data generated from these advanced techniques provide a fingerprint for each compound, enabling their unambiguous identification.

Method Robustness Studies and Development of Stability-Indicating Analytical Procedures

The development of a stability-indicating analytical method is a critical step in pharmaceutical analysis, ensuring that the method is reliable for the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products. A key component of validating such a method is the assessment of its robustness. Robustness studies evaluate the method's capacity to remain unaffected by small, yet deliberate, variations in method parameters.

Several research efforts have focused on developing and validating robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the simultaneous estimation of clindamycin phosphate and other active ingredients or preservatives in topical formulations. nih.govresearchgate.netnih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photodegradation, and thermal stress to generate potential degradation products. nih.gov The robustness of these analytical methods is then thoroughly examined by intentionally altering various chromatographic conditions.

One study detailed the robustness of an RP-HPLC method by varying the flow rate, column temperature, buffer pH, and mobile phase composition. nih.gov The results, summarized in the table below, demonstrated that the system suitability parameters remained within acceptable limits, confirming the method's robustness. nih.gov

Table 1: Robustness Study Parameters and Results for a Stability-Indicating RP-HPLC Method

ParameterVariationResult
Flow Rate0.9 mL/min to 1.1 mL/minSystem suitability compliant
Column Temperature35°C to 45°CSystem suitability compliant
Buffer pH2.30 to 2.70System suitability compliant
Mobile Phase A Composition (Buffer:Acetonitrile)82:18 (v/v) to 85:15 (v/v)System suitability compliant

Another investigation into a stability-indicating RP-HPLC method for clindamycin phosphate in combination with other substances also included a comprehensive robustness evaluation. mdpi.com The study altered the flow rate, detection wavelength, and column temperature. The relative standard deviation (RSD) for the determination of clindamycin phosphate under these varied conditions was found to be 0.56%, indicating the method's resilience to minor procedural changes. mdpi.com

Table 2: Robustness Evaluation of a Simultaneous HPLC Method

ParameterVariationAnalyteRelative Standard Deviation (RSD)
Flow Rate± 0.1 mL/minClindamycin Phosphate0.56%
Wavelength± 2 nmTretinoin0.80%
Column Temperature35°C and 45°CMethylparaben0.69%
Imidazolidinyl Urea0.45%

These robustness studies are fundamental in the validation of analytical methods as per the guidelines of the International Council for Harmonisation (ICH). researchgate.netmdpi.com They provide a high degree of confidence that the developed stability-indicating methods will yield consistent and reliable results when used for routine quality control analysis in a pharmaceutical laboratory setting. mdpi.com

Formulation Science and Advanced Delivery Systems for Clindamycin Phosphate Hydrochloride

Physicochemical Considerations for Formulation Design

The effective formulation of clindamycin (B1669177) phosphate (B84403) hinges on a thorough understanding of its physicochemical properties. These characteristics dictate its behavior in various delivery systems and influence the strategies required to achieve stable and effective drug products.

Strategies for Enhancing Solubility and Dispersion Characteristics

Clindamycin phosphate is the water-soluble ester of clindamycin, a property that facilitates its formulation in aqueous solutions and gels. hres.ca However, enhancing its solubility and dispersion within complex or non-aqueous delivery systems is a key consideration for developing advanced formulations. Strategies to improve these characteristics include:

pH Adjustment: The solubility of clindamycin phosphate can be influenced by the pH of the formulation. Maximum stability is observed in the pH range of 3 to 5. researchgate.net Adjusting the pH can optimize solubility and stability, as seen in the development of gel formulations where a specific pH is targeted to ensure the drug remains in solution and is stable.

Co-solvency: The use of co-solvents is a common technique to improve the solubility of drugs. For clindamycin phosphate, solvent systems containing components like isopropanol, propylene (B89431) glycol, ethanol, and acetone (B3395972) have been utilized in topical formulations. researchgate.net These solvents can modify the polarity of the vehicle, enhancing the dispersion and solubility of the drug.

Complexation: Forming complexes can alter the physicochemical properties of a drug. One study detailed the formation of a stable zinc-clindamycin complex, which was then incorporated into a gel base. This approach aimed to create a stable, homogenous formulation for topical application.

Micronization and Nanonization: Reducing the particle size to the micro or nano range significantly increases the surface area, which can lead to an enhanced dissolution rate. wjbphs.com While clindamycin phosphate itself is water-soluble, these techniques are critical when encapsulating the drug into particulate carriers to ensure uniform distribution and subsequent release. wjbphs.com

Chemical Stability within Various Formulation Matrices

The chemical stability of clindamycin phosphate is a critical factor in the design of its dosage forms, as it is susceptible to degradation through several pathways. The stability is significantly influenced by pH, the composition of the formulation matrix, and storage conditions.

Key degradation pathways include:

Hydrolysis: In acidic conditions (pH 0.4-4), the primary degradation route is the hydrolysis of the thioglycoside linkage. researchgate.net

Scission: In the pH range of 5 to 10, the main degradation pathway involves the scission of the 7-(S)-Cl group. researchgate.net

Studies have shown that clindamycin phosphate injection is susceptible to thermal degradation, making moist heat sterilization unsuitable. magtechjournal.com The stability can also be affected by the type of container, with glass containers generally providing better stability than plastic ones for certain topical solutions. researchgate.net In combined topical formulations, such as those with benzoyl peroxide or tretinoin, specific high-performance liquid chromatography (HPLC) methods are required to separate the active ingredients from their degradation products, ensuring the stability of the final product can be accurately assessed. nih.govjddonline.com

Formulation Matrix/ConditionKey Findings on StabilityReference
Aqueous Solution (pH 0.4-4)Major degradation pathway is hydrolysis of the thioglycoside linkage. researchgate.net
Aqueous Solution (pH 3-5)Exhibits maximum stability. researchgate.net
Aqueous Solution (pH 5-10)Major degradation pathway is scission of the 7-(S)-Cl group. researchgate.net
Topical Solution (Solvent with 48% isopropanol, polyoxyethylene ethers, acetone)Showed poorer stability compared to other solvent systems at 25°C. researchgate.net
Topical Solution (pH < 4)Stability of all formulations decreased. researchgate.net
Injection (Thermal Stress)Unsuitable for moist heat sterilization due to thermal instability. Degradation products increase upon heating. magtechjournal.com
Vaginal Gels (with Carbopol® 940)Demonstrated maximal stability compared to other gelling agents.

Micro- and Nanoparticulate Carrier Systems

To achieve controlled release and targeted delivery, clindamycin phosphate has been successfully incorporated into various micro- and nanoparticulate systems. These carriers can protect the drug from degradation and modify its release profile.

Microsponges: Fabrication and In Vitro Drug Release Characteristics

Microsponges are porous, polymeric microspheres capable of entrapping active ingredients and providing extended release.

Fabrication: Clindamycin phosphate-loaded microsponges have been fabricated using methods like the quasi-emulsion solvent diffusion technique and the oil-in-oil emulsion solvent diffusion method. jst.go.jpresearchgate.netnih.govatmiyauni.ac.in In a typical quasi-emulsion solvent diffusion process, a polymer such as Eudragit S100 or ethyl cellulose (B213188) is dissolved in an organic solvent to form the internal phase. jst.go.jpresearchgate.netnih.gov The drug is then dispersed in this polymer solution. This internal phase is subsequently poured into an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA) under constant stirring. The diffusion of the solvent into the aqueous phase leads to the formation of porous, spherical microsponges, which are then filtered, washed, and dried. jst.go.jpresearchgate.netnih.gov For the highly water-soluble clindamycin phosphate, an oil-in-oil emulsion solvent diffusion method has also been employed. atmiyauni.ac.in

In Vitro Drug Release: The release of clindamycin phosphate from microsponges is typically evaluated using a Franz diffusion cell system. Studies show that the release can be controlled over several hours. For instance, one optimized formulation using Eudragit S100 released up to 94% of the drug over 8 hours. jst.go.jpresearchgate.netnih.gov Another study using ethyl cellulose-based microsponges incorporated into a gel showed a controlled release of 95.49% over 10 hours. atmiyauni.ac.in The release kinetics often fit specific models, such as the Hopfenberg model, indicating that the release is governed by erosion of the polymer matrix. jst.go.jpresearchgate.netnih.gov The drug-to-polymer ratio is a critical factor, with higher polymer concentrations generally leading to a more sustained release profile. atmiyauni.ac.in

Fabrication MethodPolymer(s) UsedKey Finding/CharacteristicIn Vitro ReleaseReference
Quasi-emulsion solvent diffusionEudragit S100 (ES100), Ethyl cellulose (EC)Produced uniform, spherical, and porous microsponges with a mean particle size of 82.3 µm.ES2 batch released 94% of the drug over 8 hours. jst.go.jpresearchgate.netnih.gov
Oil in oil emulsion solvent diffusionEthyl celluloseOptimized formulation (1:1 drug:polymer ratio) had a particle size of 37.44 µm and 87.94% entrapment efficiency.Controlled release of 95.49% over 10 hours. atmiyauni.ac.in
Emulsion solvent diffusionEthyl celluloseParticle size was less than 30 µm with good loading efficiency.A gel formulation released 90.38% of the drug over 12 hours. nih.gov

Nanoparticles: Preparation Methods (e.g., Ionotropic Nanoprecipitation) and Physicochemical Characterization

Nanoparticles offer advantages such as improved bioavailability and the ability to target specific sites, like bacterial cells or infected tissues. nih.gov

Preparation Methods: A prominent method for preparing clindamycin phosphate nanoparticles is ionotropic gelation (also referred to as ionotropic nanoprecipitation). jetir.orglew.ro This technique involves the electrostatic interaction between a polyelectrolyte and a counter-ion, leading to the formation of a gel-like nanoparticle structure. researchgate.net For clindamycin phosphate, this has been achieved by dissolving natural polymers like sodium alginate and guar (B607891) gum in water, dispersing the drug within this solution, and then adding it dropwise to a solution containing a cross-linking ion such as calcium chloride. jetir.org The resulting nanoparticles are then separated via centrifugation. Another approach involves using poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles via an emulsion-solvent evaporation method, where the surface charge can be modified using agents like polyethylenimine (PEI) to enhance bacterial adhesion. nih.gov

Physicochemical Characterization: The characterization of these nanoparticles is crucial to ensure their quality and performance. Key parameters include:

Particle Size: Nanoparticles prepared by ionotropic gelation have been reported with sizes ranging from approximately 178 nm to 304 nm. jetir.org

Zeta Potential: This measures the surface charge and indicates the stability of the nanoparticle suspension. A formulation with a zeta potential of -18.8 mV suggested good stability. ijpsr.com Positively charged nanoparticles have been developed to enhance adhesion to negatively charged bacterial cell walls. nih.gov

Entrapment Efficiency: This quantifies the amount of drug successfully encapsulated within the nanoparticles. Efficiencies as high as 75% have been reported for clindamycin phosphate-loaded nanoparticles. jetir.org

Preparation MethodPolymer(s)/Materials UsedParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Ionotropic gelation nanoprecipitationSodium alginate, Guar gum178.6 - 303.5-11.98 to -26.29Up to 75% jetir.org
Chemical precipitationCalcium carbonate275.9 - 846.5-18.8Up to 85.36% ijpsr.com
Emulsion-solvent evaporationPLGA, PEINot specifiedPositively charged (for bacterial adhesion)Not specified nih.gov

Polymeric and Inorganic Delivery Vehicles

A diverse range of both polymeric and inorganic materials have been investigated as carriers to improve the delivery of clindamycin phosphate.

Polymeric Delivery Vehicles: Polymers are widely used due to their biocompatibility, biodegradability, and the tunable nature of their properties. mdpi.com

Natural Polymers: Materials like chitosan (B1678972), alginate, and gelatin are frequently used. mdpi.comnih.gov For instance, carboxymethyl chitosan has been used to prepare nanoparticles via an ultrasound-assisted ionotropic gelation technique with calcium chloride as a crosslinker. mdpi.com

Synthetic Polymers: FDA-approved polymers like poly(lactic-co-glycolic acid) (PLGA) are common choices for creating nanoparticles that provide sustained drug release. nih.gov Other synthetic polymers used in clindamycin phosphate formulations include Eudragit S100 and ethyl cellulose for microsponges, and polyurethane for nanofibrous scaffolds. jst.go.jpnih.gov These polymers can be engineered to control release rates and target drug delivery. nih.gov

Inorganic Delivery Vehicles: Inorganic materials offer high stability and can be designed for specific applications, particularly in bone infections.

Calcium Phosphates: Materials such as hydroxyapatite (B223615) (HAp) and brushite are of great interest because they are major components of bone. mdpi.commdpi.com They can be formulated as porous ceramic powders that are loaded with clindamycin via physical sorption. mdpi.com These carriers are biocompatible and biodegradable, releasing the antibiotic locally at the site of a bone infection. The specific surface area of the ceramic has been shown to be a key factor influencing the drug release efficiency. mdpi.com

Zirconyl Phosphate: An innovative approach involves the creation of zirconyl clindamycinphosphate inorganic-organic hybrid nanoparticles ([ZrO]2+[CLP]2–). nih.govacs.org These nanoparticles are prepared in water and contain an exceptionally high drug load (up to 82 wt%). They are designed to deliver high concentrations of the antibiotic to intracellular reservoirs of bacteria, such as persistent Staphylococcus aureus, offering a novel strategy to combat hard-to-treat infections. nih.govacs.org

Natural and Synthetic Polymer Matrices (e.g., Eudragit, Ethyl Cellulose, Poly(ε-caprolactone), Gelatin, Alginate)

The development of advanced drug delivery systems for clindamycin phosphate frequently involves the use of both natural and synthetic polymers to control its release. These polymers can be formulated into various structures, such as hydrogels, nanoparticles, and nanofibers, to meet specific therapeutic goals.

Natural Polymers:

Alginate: This anionic polysaccharide, derived from brown algae, is widely used due to its biocompatibility, biodegradability, and gentle gelation properties. nih.gov Alginate has been combined with collagen to create an injectable hydrogel for clindamycin delivery. nih.gov This system is designed to solidify rapidly upon injection, providing both an initial burst release to achieve therapeutic levels quickly and a subsequent sustained release. nih.gov Composite systems of alginate with materials like Thai silk fibroin and gelatin have also been explored as carriers for clindamycin phosphate, demonstrating the versatility of this natural polymer. nih.gov

Gelatin: As a derivative of collagen, gelatin is another natural polymer investigated for clindamycin delivery. It has been used in combination with alginate and Thai silk fibroin in porous composite particles. nih.gov

Synthetic Polymers:

Eudragit: This is a family of acrylic and methacrylic acid copolymers known for their pH-dependent solubility, making them ideal for targeted drug delivery. nih.gov Eudragit S100, for instance, is used as a pH-sensitive polymer due to its dissolution profile above pH 7. nih.gov The cationic properties of some Eudragit grades make them suitable for mucoadhesive formulations. nih.gov When combined with other polymers, Eudragit can form stable hydrogels that offer prolonged and controlled drug release. nih.gov

Poly(ε-caprolactone) (PCL): This biodegradable polyester (B1180765) is used in creating advanced delivery systems. For example, it has been incorporated into hydrogel-nanocapsule composites (HG-NC-PCL) to enhance drug delivery characteristics. nih.gov

Poly(lactic-co-glycolic acid) (PLGA): While not explicitly listed in the subsection title, PLGA is a key synthetic polymer used in clindamycin delivery research. It is biodegradable and biocompatible, allowing for the development of nanoparticles that can provide sustained drug release over several days. nih.gov Surface modification of PLGA nanoparticles can further enhance their therapeutic effects. nih.gov

The choice of polymer matrix allows for the encapsulation or covalent bonding of clindamycin, with release occurring through mechanisms like diffusion, hydrogel swelling, or matrix erosion. nih.gov

Table 1: Polymer Matrices for Clindamycin Phosphate Delivery

Polymer Type Formulation Example Key Research Finding Reference
Alginate Natural Injectable hydrogel with collagen Provides biphasic release: initial burst followed by sustained release for treating surgical site infections. nih.gov
Gelatin Natural Porous composite particles with alginate Used as a component in a composite carrier system for controlled antibiotic release. nih.gov
Eudragit Synthetic pH-sensitive hydrogels Offers pH-dependent controlled release; cationic grades are suitable for mucoadhesive applications. nih.gov
Poly(ε-caprolactone) (PCL) Synthetic Hydrogel-nanocapsule composites Incorporated into advanced composite systems for drug delivery. nih.gov
Poly(lactic-co-glycolic acid) (PLGA) Synthetic Polymeric nanoparticles Enables sustained release of clindamycin over two days; surface charge can be modified to target bacteria. nih.gov

Bioceramic Carriers (e.g., Hydroxyapatite, Tricalcium Phosphate) for Sustained Release Applications

Bioceramic carriers, particularly calcium phosphates (CaPs), are of significant interest for localized clindamycin phosphate delivery, especially in applications related to bone infections. nih.govnih.gov Their chemical similarity to the mineral component of bone affords them excellent biocompatibility and biodegradability. nih.gov Materials like hydroxyapatite (HA) and tricalcium phosphate (TCP) are widely used as implant materials and can be fashioned into porous carriers for drug loading. nih.gov

Hydroxyapatite (HA): With a Ca/P ratio of 1.67, HA is the primary inorganic component of natural bone. nih.gov It has been successfully used as a carrier for clindamycin, often in nanocrystalline form, to achieve local administration. nih.gov Studies have compared commercially available HA with HA synthesized via wet precipitation methods, modifying them with clindamycin through physical sorption. nih.gov

Tricalcium Phosphate (TCP): TCP has a Ca/P ratio of 1.5 and exists in different polymorphic forms depending on temperature. nih.gov Like HA, it is a well-established bioceramic for bone-related applications and has been loaded with clindamycin to serve as a drug delivery system. nih.govnih.gov

The porous structure of these bioceramics allows them to be modified with active substances like clindamycin. nih.govresearchgate.net The drug is loaded onto or into the carrier, and release is often sustained over time, which is beneficial for treating persistent infections like osteomyelitis. nih.govnih.gov The specific surface area of the ceramic material has been identified as a key factor influencing the efficiency of drug release. researchgate.netmdpi.com Research has shown that a smaller specific surface area can lead to a faster drug release rate. mdpi.com

Table 2: Bioceramic Carriers for Clindamycin Phosphate Delivery

Bioceramic Ca/P Ratio Formulation Example Key Research Finding Reference
Hydroxyapatite (HA) 1.67 Clindamycin-loaded nanosized powders Used as a component of bone graft materials for local antibiotic administration. The specific surface area influences drug release efficiency. nih.govnih.gov
Tricalcium Phosphate (TCP) 1.50 Clindamycin-loaded ceramic powders Employed as a synthetic bone graft substitute capable of sustained drug release. nih.govnih.gov
Brushite (DCPD) 1.00 Clindamycin-modified powders Investigated as a resorbable ceramic carrier for clindamycin. nih.govmdpi.com

Rheological and Material Science Characterization of Formulations

Viscosity, Spreadability, and Mechanical Properties of Gels and Emulgels

The performance of topical formulations like gels and emulgels containing clindamycin phosphate is heavily dependent on their rheological and material properties. These characteristics, including viscosity and spreadability, are crucial for patient compliance, ease of application, and the stability of the formulation. jddtonline.infoijsrtjournal.comthepharmajournal.com

Viscosity: This property affects the residence time of the formulation on the skin and the rate of drug release. Clindamycin phosphate gels and emulgels are typically designed to be non-Newtonian, exhibiting shear-thinning behavior. thepharmajournal.com This means their viscosity decreases under shear stress (i.e., when being spread), making application easy, but they remain viscous enough at rest to stay in place. thepharmajournal.com The choice and concentration of the gelling agent, such as Carbopol 941 or Carbomer 934, significantly influence the final viscosity of the product. jddtonline.infoijsrtjournal.com For instance, increasing the viscosity of emulgel preparations has been shown to enhance the photostability of light-sensitive drugs. researchgate.net

Spreadability: This parameter is critical for ensuring a uniform application of the drug over the affected area. Good spreadability is a key advantage of emulgel formulations. thepharmajournal.com It is measured experimentally and is influenced by the viscosity and composition of the gel base. Formulations are optimized to achieve acceptable spreadability for user convenience. jddtonline.infoijsrtjournal.com

Mechanical Properties and Other Characteristics: Formulations are also evaluated for physical appearance (clarity, smoothness, homogeneity), pH, and extrudability. jddtonline.inforesearchgate.net The pH of topical products is adjusted to be compatible with the skin, typically in the range of 5.7 to 6.9, to avoid irritation. jddtonline.infoijsrtjournal.comthepharmajournal.com Emulgels are favored as they combine the advantages of both emulsions and gels, offering a dual release control system in a thermodynamically stable and aesthetically pleasing form. jddtonline.infothepharmajournal.com

Table 3: Rheological and Physical Properties of Clindamycin Phosphate Formulations

Property Description Importance in Formulation Typical Findings Reference
Viscosity Resistance to flow. Affects spreadability, residence time, and drug release. Formulations exhibit non-Newtonian, shear-thinning behavior. Viscosity is controlled by the concentration of the gelling agent (e.g., Carbopol). jddtonline.infothepharmajournal.comresearchgate.net
Spreadability The ability of a formulation to spread over a surface upon application. Ensures uniform dosage application and patient comfort. Optimized to be acceptable for easy and even application. jddtonline.infoijsrtjournal.com
pH Measure of acidity or alkalinity. Must be compatible with skin pH to prevent irritation. Formulations are typically adjusted to a pH range of 5.7-6.9. jddtonline.infoijsrtjournal.comthepharmajournal.com
Homogeneity Uniformity of appearance and composition. Ensures consistent drug content and aesthetic appeal. Successful formulations are smooth, clear, and homogeneous. jddtonline.infoijsrtjournal.com

Surface Modification of Carriers and Drug Loading Efficiency

Modifying the surface of drug carriers is a key strategy to enhance their performance, particularly for targeted delivery and improving drug loading. For clindamycin phosphate, this approach has been used to increase the efficacy of nanoparticle-based systems against bacterial infections.

Surface Charge Modification: A prominent example is the development of positively charged clindamycin-loaded PLGA nanoparticles (Cly/PPNPs). nih.gov Since bacterial cell walls are typically negatively charged, imparting a positive surface charge to the nanoparticles enhances their adhesion to bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This targeted adhesion leads to a high local concentration of clindamycin at the site of infection, improving its antibacterial efficacy. nih.gov

Drug Loading Efficiency: This parameter measures the amount of drug successfully incorporated into the carrier relative to the total amount of drug used. For bioceramic carriers like calcium phosphates, loading is often achieved by physical sorption. nih.gov However, studies have noted that some materials, like commercial hydroxyapatite, may not exhibit high clindamycin loading efficiency. mdpi.com In composite particle systems made of bioceramics and polymers, drug loading via simple adsorption can achieve significant levels, with maximum loading of an injection-grade clindamycin phosphate solution reaching up to 43.41 wt%. nih.gov The drying process after drug loading has been shown to influence the subsequent release profile, enabling a more sustained release. nih.gov

Table 4: Carrier Surface Modification and Drug Loading of Clindamycin Phosphate

Carrier Type Modification/Method Purpose Key Finding Reference
PLGA Nanoparticles Surface charge modification (creating positive charge) Enhance adhesion to negatively charged bacterial cell walls. Positively charged nanoparticles showed higher adhesion to MRSA and more efficient bacterial killing compared to neutral nanoparticles. nih.gov
Calcium Phosphate Powders Physical sorption Loading of clindamycin onto the ceramic carrier. Loading efficiency can be limited; the specific surface area of the ceramic is a key influencing factor. mdpi.com
Composite Particles (Bioceramic/Polymer) Simple adsorption Loading of clindamycin solution into porous particles. Achieved a maximum drug loading of 43.41 wt% for clindamycin phosphate solution. nih.gov

In Vitro Drug Release Kinetics and Transport Mechanisms from Advanced Formulations

Understanding the kinetics and mechanisms of drug release from a delivery system is fundamental to predicting its in vivo performance. nih.govresearchgate.net For clindamycin phosphate formulations, in vitro release studies are conducted to characterize how the drug is transported out of the carrier matrix over time. nih.govnih.gov The release process can be influenced by factors such as drug diffusion, matrix swelling, and polymer erosion. nih.govnih.gov

Release Profiles: Many advanced formulations of clindamycin exhibit a biphasic release pattern. This typically involves an initial rapid or "burst" release, followed by a slower, sustained release phase. nih.govnih.gov The burst release helps to quickly achieve a therapeutic concentration, while the sustained phase maintains this level over an extended period. For example, clindamycin-loaded PLGA nanoparticles released over 50% of the drug in the first 8 hours, with a gradual release continuing for up to 2 days. nih.gov Similarly, an injectable alginate/collagen hydrogel demonstrated this biphasic kinetic profile. nih.gov

Release Mechanisms and Kinetic Models: To elucidate the transport mechanism, release data are often fitted to mathematical models. researchgate.net

First-Order Kinetics: This model describes drug release where the rate is dependent on the concentration of the drug remaining in the matrix. The release from composite calcium-ortho-phosphate particles loaded with clindamycin was found to follow first-order kinetics after an initial burst. nih.gov

Korsmeyer-Peppas Model: This model is frequently used to differentiate between release mechanisms (e.g., Fickian diffusion, anomalous transport, or case-II transport) by analyzing the value of the release exponent 'n'. researchgate.net Clindamycin release from a self-healing hydrogel was described by the Korsmeyer-Peppas model, indicating a Fickian diffusion mechanism. researchgate.net Fickian diffusion implies that drug migration is the primary release mechanism. nih.govresearchgate.net

The choice of carrier material and the formulation's structure are determinant factors of the release kinetics. For instance, a drying step after loading clindamycin onto composite particles was found to shift the release from immediate to sustained, highlighting the critical role of processing in controlling release behavior. nih.gov

Table 5: In Vitro Release Kinetics Models for Clindamycin Phosphate Formulations

Kinetic Model Equation Description Application Example Reference
First-Order log(Q_t) = log(Q_0) - (k_1 * t) / 2.303 Release rate is proportional to the amount of drug remaining in the delivery system. Describes the release from clindamycin-loaded composite calcium-ortho-phosphate particles after the initial burst. nih.gov
Korsmeyer-Peppas M_t / M_∞ = k * t^n Relates drug release to the elapsed time, where 'n' is the diffusional exponent indicating the transport mechanism. Used to model release from a self-healing hydrogel, indicating Fickian diffusion as the mechanism. researchgate.netresearchgate.net

Chemical Stability and Degradation Pathways of Clindamycin Phosphate Hydrochloride

Degradation Under Stress Conditions (Forced Degradation Studies)

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. It is a crucial component in the development of stability-indicating analytical methods and provides insights into the degradation pathways of the molecule.

Clindamycin (B1669177) phosphate (B84403) exhibits susceptibility to hydrolysis under both acidic and alkaline conditions, leading to the formation of various degradation products. tsijournals.com The primary mechanisms involve the cleavage of specific chemical bonds within the molecule.

Under acidic conditions, particularly in the pH range of 0.4 to 4, the predominant degradation pathway is the hydrolysis of the thioglycoside linkage. researchgate.net This reaction results in the formation of 1-dethiomethyl-1-hydroxy clindamycin and methyl mercaptan. researchgate.net In addition to the thioglycoside bond, the phosphate ester bond is also prone to hydrolysis at a pH below 6. researchgate.net Studies have shown that degradation in an acidic medium can be substantial, with one study reporting a 63.9% degradation of clindamycin phosphate under acidic stress. tsijournals.com

In alkaline environments (pH range 5-10), the primary degradation route shifts. researchgate.net The main mechanism is the scission of the 7-(S)-chloro group, which leads to its replacement by a hydroxyl group, forming the 7-(R)-OH analog, known as lincomycin (B1675468). researchgate.netresearchgate.net This conversion is thought to proceed through an oxazolonium intermediate, and its extent is dependent on the protonation of the amine function of clindamycin. researchgate.net Alkaline hydrolysis can also be significant, with reports of 65.9% degradation under basic conditions. tsijournals.com Clindamycin-2-phosphate degrades through three main routes between pH 1 and 10: phosphate ester and thioglycoside hydrolysis are dominant below pH 6, while the scission of the 7(S)-Cl to form the 7(R)-OH analog is the main pathway above pH 6. researchgate.net

Oxidative conditions also lead to the degradation of clindamycin phosphate. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) results in the formation of specific degradation products. usp.orggoogle.com When subjected to a 3% H₂O₂ solution, two primary degradation products were observed. usp.org

Advanced oxidation processes have also been used to study its degradation. The use of non-thermal plasma has been shown to degrade clindamycin through chemical processes including demethylation, desulfonylation, dechlorination, hydroxylation, and deamination. iwaponline.com Another study utilized nanoscale zero-valent iron (nZVI) in the presence of hydrogen peroxide and sonolysis (nZVI/H₂O₂/US) to effectively degrade the compound. researchgate.net

Thermal Degradation: Clindamycin phosphate is sensitive to heat. Studies have indicated that clindamycin phosphate injection is not suitable for moist heat sterilization due to its thermal instability. magtechjournal.comresearchgate.net Upon heating, the content of major impurities increases significantly. magtechjournal.comresearchgate.net Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been used to study the thermal behavior of different solid-state forms (solvates) of clindamycin phosphate. hep.com.cn For example, a methanol (B129727)/water solvate begins to lose its solvent molecules (desolvation) at approximately 79.85°C, while a dimethyl sulfoxide (B87167) (DMSO) solvate shows a much higher desolvation temperature of around 186°C. hep.com.cn In one stress study, thermal degradation resulted in an 8.7% loss of clindamycin phosphate. tsijournals.com

Photolytic Degradation: Exposure to light can also induce degradation. The photocatalytic degradation of clindamycin has been investigated using titanium dioxide (TiO₂) under UV radiation. jwent.net This process follows pseudo-first-order kinetics. jwent.net The degradation can also be stimulated by reactive oxygen species generated during photodegradation processes. iwaponline.com Formal studies on the stability of clindamycin phosphate under photolytic stress are a key part of forced degradation testing. google.com

Identification and Characterization of Degradation Products and Impurities

The identification and characterization of impurities and degradation products are critical for ensuring the quality and safety of clindamycin phosphate formulations. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are employed for this purpose. researchgate.netmagtechjournal.comresearchgate.netnih.gov

Using liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), researchers have successfully identified several related substances and degradation products. researchgate.netnih.gov Common impurities include the active form, clindamycin, and its parent compound, lincomycin. usp.orgnih.gov Other identified impurities are isomers and related compounds formed during synthesis or degradation.

A summary of identified degradation products and impurities is presented in the table below.

Impurity/Degradation ProductMethod of Identification/ContextReference
ClindamycinStarting material and degradation product nih.govgoogle.com
LincomycinRelated substance and degradation product usp.orgnih.gov
Clindamycin BRelated substance nih.gov
Clindamycin B-2-phosphateRelated substance nih.gov
Lincomycin-2-phosphateRelated substance usp.orgnih.gov
7-epilincomycin-2-phosphateRelated substance nih.gov
Clindamycin 3-phosphateRelated substance usp.org
7-Epiclindamycin phosphateRelated substance usp.org
1-dethiomethyl-1-hydroxy clindamycinAcidic hydrolysis product researchgate.net
Methyl mercaptanAcidic hydrolysis product researchgate.net
Impurity with m/z 491Impurity found in bulk drug google.com
Impurity with m/z 585Impurity found in bulk drug google.com
Impurity with m/z 503Impurity found in bulk drug google.com
Impurity with m/z 505Impurity found in bulk drug google.com

Kinetics of Chemical Degradation and Reaction Order Determination

The study of degradation kinetics provides quantitative information about the rate at which a drug substance degrades and the order of the reaction. For clindamycin phosphate, degradation often follows first-order kinetics.

A study on the thermal degradation of a clindamycin phosphate formulation in dextrose confirmed that a first-order kinetic model was appropriate to describe the degradation process. nih.gov The rate constants derived from nonisothermal experiments were consistent with those from isothermal studies. nih.gov Similarly, the photocatalytic degradation of clindamycin hydrochloride using UV/TiO₂ was found to follow pseudo-first-order kinetics. jwent.net

The rate of degradation is influenced by factors such as the initial concentration of the drug. For instance, in degradation induced by non-thermal plasma, the reaction rate constant decreased as the initial concentration of clindamycin increased. iwaponline.com

The activation energy (Ea), which is the minimum energy required for a reaction to occur, has been determined for clindamycin degradation under different pH conditions. These values provide insight into the energy barriers of the degradation pathways.

ConditionActivation Energy (Ea)Reference
0.1 M HCl (Thioglycoside hydrolysis)38.0 ± 1.2 kcal/mole researchgate.net
0.2 M Citrate Buffer, pH 5 (Conversion to lincomycin)29.1 ± 0.6 kcal/mole researchgate.net

Factors Influencing Chemical Stability: pH, Temperature, Ionic Strength, Excipient Interactions

Several factors can significantly impact the chemical stability of clindamycin phosphate in both solid and liquid dosage forms.

pH: The pH of the formulation is a critical determinant of stability. Clindamycin phosphate demonstrates maximum stability in the pH range of 3 to 5. researchgate.net Specifically, maximum stability is observed at pH 4. ashp.org The stability decreases at pH values below 4. researchgate.nettandfonline.com An acceptable shelf life is generally achieved within a pH range of 1 to 6.5. ashp.org

Temperature: Temperature plays a crucial role in the stability of clindamycin phosphate. It is recommended that intact containers be stored at controlled room temperature, with temperatures above 30°C to be avoided. ashp.org Studies have shown that clindamycin phosphate is stable for extended periods when stored at lower temperatures, such as 4°C and -10°C. oup.comepa.gov However, refrigeration may cause crystallization, which can be redissolved by warming to room temperature. ashp.org High temperatures, as used in moist heat sterilization, lead to significant degradation. magtechjournal.comresearchgate.net

Ionic Strength: The stability of clindamycin phosphate has been evaluated in various intravenous fluids, which differ in their ionic composition. These include 0.9% Sodium Chloride Injection, 5% Dextrose Injection, and Lactated Ringer's Injection. oup.com The compound was found to be stable in these common diluents, indicating its compatibility with fluids of varying ionic strengths. oup.com

Excipient Interactions: The excipients used in a formulation can interact with the active pharmaceutical ingredient and affect its stability. The stability of clindamycin phosphate has been shown to vary in different topical solvent systems containing excipients like isopropanol, propylene (B89431) glycol, and polysorbate 20. researchgate.nettandfonline.com For instance, formulations in a solvent system containing 40% alcohol, acetone (B3395972), and polysorbate 20 showed the best stability. researchgate.net It has also been noted that clindamycin phosphate is incompatible with natural rubber closures, which can lead to the extraction of crystalline particulates. ashp.org Conversely, studies with polylactic acid (PLA) for implant fabrication showed no significant chemical interaction with clindamycin phosphate. nih.gov

Isomerization Reactions and Epimerization in Degradation

The degradation of clindamycin phosphate can involve isomerization, which includes changes in the stereochemistry at chiral centers (epimerization) or the migration of functional groups. These reactions can be influenced by factors such as pH, temperature, and the presence of excipients.

One of the primary epimerization products of clindamycin phosphate is 7-epiclindamycin 2-phosphate . This compound is a stereoisomer of clindamycin phosphate, with a different configuration at the 7th carbon position. nih.gov The formation of this epimer is a known degradation pathway and is often monitored as a related substance in quality control procedures for clindamycin phosphate drug products. nih.govusp.org

Another significant isomerization product is clindamycin 3-phosphate . This is a positional isomer where the phosphate group is attached to the 3-hydroxyl group of the lincosamide sugar moiety, instead of the 2-hydroxyl group as in the parent molecule. nih.gov The presence of clindamycin 3-phosphate is also a key indicator of degradation.

Forced degradation studies are instrumental in identifying and understanding the formation of these isomers. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. High-performance liquid chromatography (HPLC) methods are then developed and validated to separate and quantify the parent drug from its degradation products, including isomers and epimers. nih.govusp.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net

While the presence of these isomers as degradation products is well-documented, detailed public data on the kinetics and the precise conditions that favor their formation are limited. However, forced degradation studies provide valuable insights into the potential for their formation under various stress conditions.

Detailed Research Findings from Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing a predictive look at a drug's stability. While comprehensive quantitative data from a single public source is scarce, information from various analytical validation and stability-indicating method development reports highlights the conditions under which isomerization and epimerization occur.

A study on a topical gel formulation containing clindamycin phosphate subjected the product to various stress conditions as per International Council for Harmonisation (ICH) guidelines. The results indicated that clindamycin phosphate degraded under acidic, alkaline, and oxidative conditions. Specifically, in acidic (0.2 N HCl) and alkaline (0.2 N NaOH) conditions, degradation was observed, with an 8.7% degradation noted under oxidative stress (30% w/v H₂O₂). Conversely, the compound showed no significant degradation under thermal (105°C for one hour), photolytic (UV light for 7 days), or humidity (90% RH for 7 days) stress in this particular study. tsijournals.com

Another report on the analysis of clindamycin phosphate injection details a forced degradation study on the drug substance. nih.gov This study found that major degradants were formed under humidity and peroxide stress. Under humidity, clindamycin phosphate degraded to clindamycin. When exposed to a 3% hydrogen peroxide solution for 30 minutes at room temperature, two primary degradation products were generated. nih.gov The analytical methods developed in these studies are designed to effectively separate clindamycin phosphate from its known impurities, including 7-epiclindamycin phosphate and clindamycin 3-phosphate, ensuring that the quality of the final product can be accurately assessed. nih.govusp.org

The following table summarizes the typical impurities that arise from isomerization and epimerization of clindamycin phosphate:

Impurity NameType of IsomerismSignificance
7-Epiclindamycin 2-phosphateEpimer (Stereoisomer)A key degradation product resulting from the change in stereochemistry at the C-7 position. Its presence is monitored in quality control.
Clindamycin 3-phosphatePositional IsomerAn isomer where the phosphate group is at the C-3 position instead of the C-2 position. It is considered a process-related impurity and a degradant.

It is important to note that the rate and extent of formation of these isomers are highly dependent on the specific formulation, including the pH of the medium and the storage conditions. For example, the stability of clindamycin hydrochloride and phosphate salts in topical formulations has been shown to decrease at pH values below 4. researchgate.net

Future Research Directions in Clindamycin Phosphate Hydrochloride Chemistry and Biological Interactions

Computational Chemistry and Molecular Dynamics Simulations for Drug-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for investigating the intricate interactions between clindamycin (B1669177) and its primary target, the bacterial ribosome, at an atomic level. msu.ru These in-silico approaches provide dynamic insights that complement static experimental structures, offering a deeper understanding of binding mechanics, the impact of mutations, and pathways to novel drug design.

Full-atom MD simulations have been employed to explore how clindamycin binds to the 23S ribosomal RNA and how specific mutations, such as A2058G, confer resistance. nih.gov These simulations suggest that in the wild-type ribosome, clindamycin is conformationally flexible and effectively blocks the passage of newly synthesized polypeptides. nih.gov However, in the resistant mutant, the drug adopts a more rigid conformation in a position that does not obstruct the ribosomal tunnel, explaining the molecular basis of resistance. nih.gov By comparing the dynamical behavior of the drug in native and mutated ribosomal fragments, researchers can pinpoint critical interactions and conformational changes. nih.gov

Future research will likely expand the use of these computational methods.

Exploring Novel Binding Pockets: While clindamycin's primary binding site is well-characterized, MD simulations can help identify alternative or allosteric binding sites on the ribosome or other potential bacterial targets. msu.ru A recent study used molecular docking and dynamics simulations to screen clindamycin derivatives against hundreds of protein targets, identifying four potential new targets, including the cell division protein FtsZ. nih.gov

Predicting Resistance: By simulating the effects of various known resistance mutations on drug binding affinity and dynamics, computational models can help predict the potential for new resistance mechanisms to emerge.

Informing Derivative Design: Simulations can guide the rational design of new clindamycin derivatives. By modeling how modifications to the clindamycin scaffold affect interactions with both wild-type and resistant ribosomal targets, chemists can prioritize synthetic routes for compounds predicted to have enhanced binding or the ability to overcome resistance. nih.gov

Computational TechniqueApplication in Clindamycin ResearchKey Findings/Future Potential
Molecular Dynamics (MD) Simulations Analyzing clindamycin's interaction with the 23S rRNA binding site. msu.runih.govRevealed that the A2058G mutation restricts clindamycin's flexibility, preventing it from blocking the ribosomal exit tunnel. nih.gov Future use includes predicting new resistance pathways.
Molecular Docking Screening clindamycin derivatives against a large library of bacterial protein targets. nih.govIdentified novel potential targets beyond the ribosome, such as the FtsZ protein. nih.gov
Binding Free Energy Calculations Quantifying the impact of mutations on the stability of the clindamycin-ribosome complex. msu.ruCan be used to rank the effectiveness of newly designed derivatives against resistant strains before synthesis.

Advanced Spectroscopic Techniques for Elucidating Molecular Mechanisms

Advanced spectroscopic methods are crucial for characterizing the chemical properties of clindamycin phosphate (B84403) and elucidating its mechanism of action. These techniques provide detailed information on molecular structure, interactions, and transformations.

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has proven effective for the rapid identification and characterization of clindamycin phosphate and its related impurities or degradation products. nih.gov Methods using quadrupole time-of-flight mass spectrometry (Q-TOFMS) allow for the proposal of specific fragmentation pathways, which are useful for identifying lincosamide antibiotics without requiring control compounds. nih.gov Other research has utilized derivative spectrophotometry for the simultaneous determination of clindamycin and other compounds in pharmaceutical formulations. researchgate.net

Future applications of advanced spectroscopic and microscopic techniques will focus on:

In-situ Monitoring: Using techniques like surface-enhanced Raman spectroscopy (SERS) or nuclear magnetic resonance (NMR) spectroscopy to monitor the biotransformation of clindamycin phosphate to active clindamycin within biological environments or delivery systems.

Structural Elucidation of Drug-Target Complexes: While cryo-electron microscopy (cryo-EM) has been used to determine the structure of the C. acnes ribosome, a high-resolution structure of it complexed with clindamycin is still needed. nih.govjcadonline.com Such a structure would provide definitive experimental validation for the interactions predicted by computational models.

Physicochemical Characterization: Techniques like scanning electron microscopy (SEM) can be used to analyze the surface morphology and physical properties of different clindamycin phosphate powder samples, which can influence their stability and formulation characteristics. nih.govbjbms.org

Rational Design of Novel Prodrugs with Tailored Biotransformation Profiles

Clindamycin phosphate itself is a prodrug, an inactive derivative designed to be converted into the active clindamycin in vivo through enzymatic hydrolysis. researchgate.netdrugs.com This approach improves properties like aqueous solubility. researchgate.net The prodrug concept is a well-established strategy in pharmaceutical development, with approximately 20% of small molecule drugs approved between 2000 and 2008 being prodrugs. nih.gov

The rational design of new prodrugs of clindamycin represents a significant avenue for future research. nih.govresearchgate.net The goal is to create novel molecules with precisely controlled biotransformation profiles, aiming to:

Enhance Site-Specific Delivery: By attaching promoieties that are recognized by specific enzymes concentrated at the site of infection (e.g., in bacterial biofilms or within certain host cells), new prodrugs could release active clindamycin precisely where it is needed most, increasing efficacy and reducing systemic exposure.

Control Release Kinetics: The chemical nature of the promoiety can be altered to control the rate of hydrolysis by enzymes like alkaline phosphatase. researchgate.net This could lead to the development of clindamycin prodrugs with sustained-release properties, maintaining therapeutic concentrations over a longer period from a single administration.

Improve Permeability: For topical applications, prodrugs can be designed to enhance penetration through the skin or other biological membranes, improving the delivery of the active drug to subcutaneous tissues.

The design process involves a deep understanding of the enzymes involved in biotransformation and the structure-activity relationships that govern the rate and location of prodrug activation. researchgate.net

Exploring New Materials for Targeted Delivery System Development

A variety of materials are being investigated as carriers for clindamycin:

Ceramic-Based Systems: Bioactive calcium phosphate ceramics (CaPs), such as hydroxyapatite (B223615) and brushite, are being explored as carriers for clindamycin, particularly for filling bone defects. mdpi.com Their porous structure allows for modification with the antibiotic, enabling controlled release directly at the site of bone infections. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate clindamycin hydrochloride. nih.gov These nanoparticle systems can enhance the bioavailability and provide sustained release of the drug. nih.gov

Inorganic-Organic Hybrid Nanoparticles (IOH-NPs): A novel approach involves the use of saline [ZrO]²⁺[CLP]²⁻ (zirconyl clindamycinphosphate) nanoparticles. nih.gov These particles contain an exceptionally high load of clindamycin phosphate (82 wt%) and have shown the ability to deliver significantly higher concentrations of the antibiotic to intracellular infection sites, such as within cells harboring persistent Staphylococcus aureus. nih.gov

Future research will focus on optimizing these materials for specific applications, such as developing smart materials that release clindamycin in response to bacterial signals (e.g., pH changes or specific enzymes) and further enhancing their ability to penetrate complex biological barriers like biofilms. mdpi.comresearchgate.net

Material TypeExample CarrierTarget ApplicationKey Advantage
Ceramics Calcium Phosphates (e.g., Hydroxyapatite) mdpi.comBone tissue infections researchgate.netmdpi.comBiocompatibility and direct application to bone defects. mdpi.com
Polymers PLA/PLGA Nanoparticles nih.govOral delivery, various infections nih.govEnhanced bioavailability and sustained release. nih.gov
Composites Polymer-Ceramic Scaffolds researchgate.netWound healing, bone regeneration mdpi.comresearchgate.netCombines structural support with drug delivery. researchgate.net
Hybrid Nanoparticles Zirconyl Clindamycinphosphate (IOH-NPs) nih.govIntracellular bacterial infections nih.govExtremely high drug load and targeted intracellular delivery. nih.gov

Strategies for Overcoming Molecular Resistance Mechanisms via Chemical Modification

The rise of antibiotic resistance is a critical global health threat, and clindamycin is not immune. nih.gov Resistance can arise from target site modification (e.g., methylation of the ribosome) or active efflux of the drug from the bacterial cell. nih.gov Future chemical strategies are focused on designing new clindamycin molecules that can evade or overcome these resistance mechanisms.

Key approaches include:

Structural Modification of Clindamycin: This involves the synthesis of new clindamycin derivatives designed to maintain high binding affinity to resistant ribosomes. By altering parts of the molecule that are sensitive to resistance-conferring modifications, it may be possible to create analogues that remain effective. Research has already begun to investigate clindamycin derivatives for their potential to combat resistance and broaden their antibacterial spectrum. nih.gov

Combination Therapy: Combining clindamycin with other agents can be a highly effective strategy. For example, the topical combination of clindamycin with benzoyl peroxide significantly reduces the likelihood of resistance developing in acne treatment. consultant360.com Future research could explore combinations with other agents, such as β-lactamase inhibitors or efflux pump inhibitors (EPIs), which block bacterial resistance mechanisms and can restore the activity of the antibiotic. news-medical.netmdpi.com

Advanced Antimicrobial Strategies: Looking further ahead, novel technologies like the CRISPR-Cas gene-editing system are being explored as ways to combat resistance. nih.gov In principle, CRISPR-Cas could be delivered to pathogenic bacteria to specifically target and disrupt the genes responsible for clindamycin resistance, thereby re-sensitizing the bacteria to the antibiotic. news-medical.netnih.gov

These chemical and biotechnological strategies are essential for extending the clinical lifespan of clindamycin and ensuring its continued role in treating bacterial infections. news-medical.netresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying clindamycin phosphate and its impurities in pharmaceutical formulations?

  • High-performance liquid chromatography (HPLC) is the gold standard for quantifying clindamycin phosphate and related substances. For impurity profiling, dissolve 0.1 g of the sample in the mobile phase (e.g., acetonitrile-phosphate buffer) and compare peak areas against a standard solution (1:100 dilution). Clindamycin (relative retention time ~1.8) and other impurities should not exceed predefined thresholds (e.g., ≤0.5% for clindamycin, ≤4% total impurities) . Reference standards for impurities, such as clindamycin phosphate sulfoxide, should be used for accurate identification .

Q. How do the physicochemical properties of clindamycin phosphate hydrochloride influence its formulation in topical applications?

  • Clindamycin phosphate is preferred over the hydrochloride salt in topical formulations due to its compatibility with gelling agents and stability in combination therapies (e.g., benzoyl peroxide). Its ester structure allows hydrolysis by skin phosphatases, releasing active clindamycin. Formulation studies should include accelerated aging tests (e.g., 40°C for one month) to assess degradation and excipient compatibility .

Q. What experimental designs are appropriate for assessing clindamycin phosphate’s prodrug activation in pharmacological studies?

  • Use in vivo models (e.g., rodents) to measure systemic exposure after topical or parenteral administration. Monitor plasma levels of active clindamycin via LC-MS/MS, as the phosphate ester lacks intrinsic antimicrobial activity. In vitro hydrolysis assays with tissue homogenates (e.g., liver, skin) can quantify enzymatic conversion rates .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in adverse event profiles between clindamycin phosphate and hydrochloride forms despite their shared active metabolite?

  • Retrospective analyses of pharmacovigilance data reveal differences in adverse event rates (e.g., gastrointestinal effects) due to administration routes and excipient interactions. For example, intravenous phosphate may cause infusion-site reactions, while oral hydrochloride can disrupt gut microbiota. Mechanistic studies should isolate formulation-specific excipients (e.g., stabilizers) and their physiological impacts .

Q. What methodological approaches are critical for assessing the impact of polymorphic forms on clindamycin phosphate’s stability and bioavailability?

  • Conduct polymorph screening via X-ray diffraction and thermal analysis (DSC/TGA). Evaluate moisture stability by storing samples at 25°C/60% RH and 40°C/75% RH. Bioavailability studies in animal models should compare dissolution rates and plasma AUC across polymorphs. For example, hygroscopic forms may require lyophilization to prevent hydrolysis .

Q. How should researchers approach impurity profiling when developing high-purity clindamycin phosphate reference standards?

  • Use orthogonal methods:

  • HPLC-UV/ELS : Detect non-chromophoric impurities (e.g., sulfoxides).
  • Mass spectrometry : Confirm structural identity of degradation products.
  • Forced degradation studies : Expose the drug to heat, light, and humidity to simulate stability challenges. Quantify impurities against certified reference materials (e.g., clindamycin phosphate sulfoxide) .

Key Methodological Recommendations

  • For stability studies : Include polymorphic form characterization and excipient compatibility testing .
  • For impurity analysis : Use certified reference standards and forced degradation protocols .
  • For pharmacological studies : Differentiate between salt-specific excipient effects and active metabolite pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.